![molecular formula C16H20BrN3O2S B2889927 6-bromo-2-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-2H-indazole-3-carboxamide CAS No. 1795362-40-1](/img/structure/B2889927.png)
6-bromo-2-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-2H-indazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-2-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-2H-indazole-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromine atom, a methyl group, and an indazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-2H-indazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Bromination: Introduction of the bromine atom to the indazole core.
Methylation: Addition of the methyl group to the indazole ring.
Carboxamide Formation: Formation of the carboxamide group through a reaction with an appropriate amine.
Oxan-4-ylsulfanyl Group Introduction: Attachment of the oxan-4-ylsulfanyl group to the ethyl chain.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-bromo-2-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-2H-indazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups in place of the bromine atom.
Scientific Research Applications
6-bromo-2-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-2H-indazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-bromo-2-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-2H-indazole-3-carboxamide involves its interaction with specific molecular targets. The bromine atom and the indazole core play crucial roles in binding to these targets, potentially affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Shares the bromine and methyl groups but differs in the core structure.
6-bromo-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Similar in bromine and methyl groups but has an additional methyl group.
6-methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one: Contains a methoxy group instead of a bromine atom.
Uniqueness
What sets 6-bromo-2-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-2H-indazole-3-carboxamide apart is its unique combination of functional groups and the indazole core. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Properties
IUPAC Name |
6-bromo-2-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]indazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrN3O2S/c1-20-15(13-3-2-11(17)10-14(13)19-20)16(21)18-6-9-23-12-4-7-22-8-5-12/h2-3,10,12H,4-9H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMOBHYCIOZYMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC(=CC2=N1)Br)C(=O)NCCSC3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.